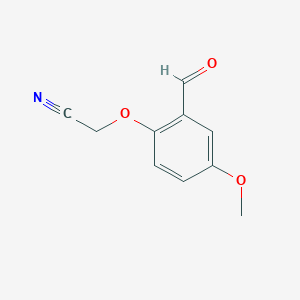

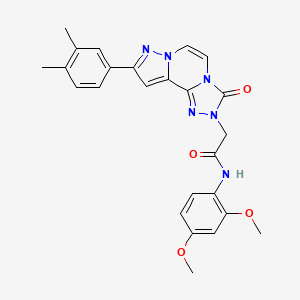

2-(2-Formyl-4-methoxyphenoxy)acetonitrile

説明

“2-(2-Formyl-4-methoxyphenoxy)acetonitrile” is a chemical compound with the molecular formula C10H9NO3 . It has a molecular weight of 191.19 . The compound is solid in form .

Molecular Structure Analysis

The InChI code for “2-(2-Formyl-4-methoxyphenoxy)acetonitrile” is 1S/C10H9NO3/c1-13-9-2-3-10(14-5-4-11)8(6-9)7-12/h2-3,6-7H,5H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

The compound is solid in form . It has a melting point of 68 - 69 degrees .科学的研究の応用

Antimicrobial and Anti-mycobacterial Agents

Research has shown that derivatives of 2-(2-Formyl-4-methoxyphenoxy)acetonitrile have potential applications as antimicrobial and anti-mycobacterial agents. For instance, phenoxy acetic acid derivatives synthesized from this compound exhibited significant anti-mycobacterial activities against Mycobacterium tuberculosis (Yar, Siddiqui, & Ali, 2006). Additionally, novel 1,3,4-thiadiazole derivatives of this compound were synthesized and demonstrated substantial antimicrobial activities against several microbial strains (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Molecular Interactions and Chirality Studies

Studies have also explored the molecular interactions and chirality aspects of related compounds. For example, 2-amino-4-(thiazolin-2-yl)phenol, a molecule similar in structure, was analyzed for its helix-helix interactions and chirality in crystal lattices (Stefankiewicz, Cian, & Harrowfield, 2011).

Synthesis of Related Compounds

The synthesis of compounds closely related to 2-(2-Formyl-4-methoxyphenoxy)acetonitrile has been a subject of research. For instance, a concise synthesis of 2-(2-hydroxyphenyl)acetonitriles through the reaction of o-quinone methides generated from 2-(1-tosylalkyl)phenols was developed (Wu, Gao, Chen, & Zhou, 2014).

Crystal Structure Analysis

Research on crystal structures of related phenoxyalkanoic acids, such as (2-formyl-6-methoxyphenoxy)acetic acid, revealed insights into molecular conformations and interactions in complexes (O'reilly, Smith, Kennard, & Mak, 1987).

Biochemical Sensor Development

The compound's derivatives have been utilized in developing biochemical sensors. For instance, a study synthesized a selective fluorescence sensor for Zn2+ ions using a derivative of 2-(2-Formyl-4-methoxyphenoxy)acetonitrile (Dey, Roy, Maiti, Mandal, Banerjee, & Roy, 2016).

Safety and Hazards

特性

IUPAC Name |

2-(2-formyl-4-methoxyphenoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-9-2-3-10(14-5-4-11)8(6-9)7-12/h2-3,6-7H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXDZWOFWIALGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC#N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Formyl-4-methoxyphenoxy)acetonitrile | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2671509.png)

amine](/img/structure/B2671510.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2671514.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2671517.png)

![2-Chloro-N-[(2-cyclobutylpyrazol-3-yl)methyl]-N-(thiolan-2-ylmethyl)acetamide](/img/structure/B2671518.png)

![2-Bromo-1-(1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl)ethanone](/img/structure/B2671522.png)

![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2671523.png)

![2-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2671526.png)

![5-Chloro-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2671531.png)